molecular formula C24H21F3N2O9S B4078586 Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate

Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate

Cat. No.: B4078586
M. Wt: 570.5 g/mol
InChI Key: RPOAYPCQMNBHMQ-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate is a complex organic compound with a unique structure that includes trifluoromethyl groups, a naphthalene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of trifluoromethylation reactions, aromatic coupling reactions, and sulfonylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as trifluoromethyl and sulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(naphthalen-2-yl)butane-1,3-dione: Shares the trifluoromethyl and naphthalene moieties but lacks the sulfonyl and methoxy groups.

    4-Methoxy-3-nitrophenyl sulfone: Contains the methoxy and nitro groups but lacks the trifluoromethyl and naphthalene components.

Uniqueness

Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and lipophilicity, while the sulfonyl and methoxy groups contribute to its reactivity and potential biological activity .

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methoxy-3-nitrophenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O9S/c1-12(2)38-23(32)20(22(31)24(25,26)27)16-11-17(14-6-4-5-7-15(14)21(16)30)28-39(35,36)13-8-9-19(37-3)18(10-13)29(33)34/h4-12,20,28,30H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOAYPCQMNBHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate
Reactant of Route 2
Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate
Reactant of Route 4
Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Propan-2-yl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}naphthalen-2-yl)-3-oxobutanoate

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